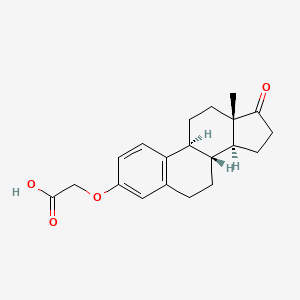

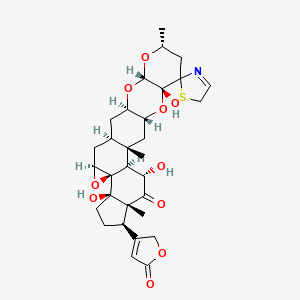

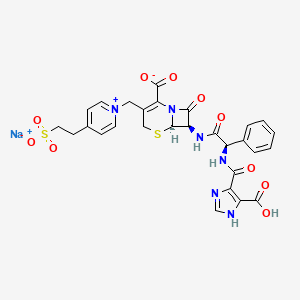

![molecular formula C40H36N6O4 B1212001 (1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione CAS No. 150881-27-9](/img/structure/B1212001.png)

(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

Overview

Description

WIN-64821 is a novel neurokinin antagonist produced by a strain of Aspergillus species. It is a nonpeptide compound that exhibits potent activity as a substance P-binding inhibitor with submicromolar potency against the human neurokinin 1 receptor . The compound has a molecular weight of 664.766 and a chemical formula of C40H36N6O4 .

Preparation Methods

WIN-64821 is produced through fermentation of Aspergillus species in synthetic media supplemented with L-tryptophan and L-phenylalanine. The fermentation process typically lasts for six days, yielding greater than 600 mg/L of the compound . The compound can also be synthesized through a KI-catalyzed oxidation system, which involves the tandem oxidative aminocyclization/coupling of tryptamines .

Chemical Reactions Analysis

WIN-64821 undergoes various chemical reactions, including oxidation and substitution. One notable reaction is the KI-catalyzed oxidation system, which is used for the total synthesis of the compound. This reaction features an electrophilic “I+” mechanism, which is milder than the typical radical-involving process . The major products formed from these reactions include 3a,3a’-bispyrrolidino-[2,3-b]indolines .

Scientific Research Applications

WIN-64821 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a substance P-binding inhibitor, making it valuable in the study of neurokinin receptors and their role in various physiological processes . The compound has also been investigated for its potential use in treating conditions related to neurokinin receptor activity, such as pain and inflammation . Additionally, WIN-64821 has shown cytotoxic activity against certain cancer cell lines, making it a promising candidate for cancer research .

Mechanism of Action

WIN-64821 exerts its effects by competitively inhibiting the binding of substance P to the neurokinin 1 receptor. This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways involved in pain and inflammation . The compound also exhibits activity against the neurokinin 2 receptor, further contributing to its therapeutic potential .

Comparison with Similar Compounds

WIN-64821 is similar to other neurokinin antagonists, such as asperazine and fiscalins. it is unique in its symmetrical dimer structure, which is biosynthesized from four aromatic amino acid molecules . This structural uniqueness contributes to its potent activity and specificity for neurokinin receptors. Other similar compounds include cyclo-(L-phenylalaninyl-L-tryptophanyl) and S-sydonic acid, which also exhibit biological activity against neurokinin receptors .

Properties

IUPAC Name |

(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)/t29-,30-,31-,32-,37+,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANERNKMXBETI-BJHDJDSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C56CC7C(=O)NC(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)[C@]56C[C@H]7C(=O)N[C@H](C(=O)N7[C@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934113 | |

| Record name | 3,3'-Dibenzyl-1,1'-dihydroxy-5a,5'a,6,6',11,11',11a,11'a-octahydro[10b,10'b-bipyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-4,4'(3H,3'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150881-27-9 | |

| Record name | Win 64821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150881279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dibenzyl-1,1'-dihydroxy-5a,5'a,6,6',11,11',11a,11'a-octahydro[10b,10'b-bipyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-4,4'(3H,3'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.